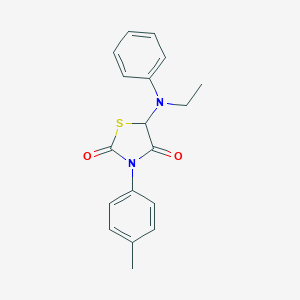![molecular formula C20H20N4S B259032 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a compound that belongs to the family of thiomorpholine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis. It also disrupts the integrity of the fungal cell wall, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer, antifungal, and antibacterial activity, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been shown to possess antioxidant and anti-inflammatory properties. It has also been found to exhibit neuroprotective effects against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. However, its limitations include its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine. One potential direction is the development of novel analogs with improved solubility and reduced toxicity. Another direction is the investigation of its potential applications in agriculture, such as its use as a fungicide or herbicide. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine is a promising compound with potential applications in various fields. Its broad-spectrum activity against cancer cell lines, fungi, and bacteria, as well as its antioxidant and anti-inflammatory properties, make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine can be achieved through several methods. One of the most common methods involves the reaction of 4-methylbenzonitrile, phenylhydrazine, and carbon disulfide in the presence of sodium ethoxide. The resulting product is then treated with morpholine and thionyl chloride to yield the final product.
Applications De Recherche Scientifique
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to exhibit antifungal and antibacterial activity.
Propriétés
Nom du produit |
4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
|---|---|
Formule moléculaire |
C20H20N4S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
4-[6-(4-methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine |
InChI |
InChI=1S/C20H20N4S/c1-15-7-9-16(10-8-15)18-20(24-11-13-25-14-12-24)21-19(23-22-18)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Clé InChI |
VBTKPNRTSCACGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)N4CCSCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{1-[(Furan-2-ylmethyl)-carbamoyl]-2-pyridin-3-yl-vinyl}-4-methyl-benzamide](/img/structure/B258952.png)

![2-[4-methyl(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B258955.png)


![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B258960.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B258962.png)
![N-(3-cyano-4-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)acetamide](/img/structure/B258964.png)
![1-{[4-(Methyloxy)phenyl]carbonyl}-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B258965.png)



